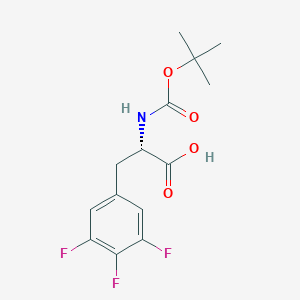

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid

Description

Historical Context and Development

The development of (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid emerged from the broader historical trajectory of fluorinated amino acid research that began gaining significant momentum in the mid-20th century. The compound was first documented in chemical databases in 2006, marking a relatively recent entry into the fluorinated amino acid family. This timing coincides with the period when synthetic chemists began to fully appreciate the profound impact that strategic fluorine incorporation could have on biological activity and molecular stability. The synthesis of this particular compound represents the culmination of decades of methodological development in both amino acid chemistry and aromatic fluorination techniques.

The historical significance of this compound is deeply rooted in the evolution of synthetic strategies for accessing fluorinated phenylalanine derivatives. Early approaches to fluorinated amino acids often relied on electrophilic fluorination methods that provided limited regiocontrol and modest yields. The successful synthesis of the 3,4,5-trifluorophenyl variant required the development of more sophisticated synthetic protocols that could achieve the precise fluorination pattern while maintaining the stereochemical integrity of the amino acid center. This compound's emergence reflects the maturation of fluorine chemistry as a distinct discipline within organic synthesis.

The compound's development was also influenced by the growing recognition of fluorinated amino acids as valuable tools for protein engineering and drug development. Research programs throughout the 1990s and early 2000s demonstrated that fluorinated amino acid incorporation could dramatically enhance protein stability without significantly perturbing native structure. This understanding provided the scientific rationale for developing compounds like this compound as specialized building blocks for pharmaceutical applications.

The specific trifluorination pattern present in this compound represents a particularly challenging synthetic target that required innovative approaches to achieve selective multiple fluorination. The 3,4,5-substitution pattern on the phenyl ring creates a symmetrical fluorine arrangement that maximizes the electronic effects of fluorine while maintaining synthetic accessibility. This pattern was not achieved through random exploration but rather through systematic investigation of structure-activity relationships in fluorinated aromatic systems.

Significance in Fluorine Chemistry

Within the broader context of fluorine chemistry, this compound occupies a unique position as an exemplar of how multiple fluorine atoms can be strategically incorporated into biological molecules to achieve specific property modifications. The compound demonstrates several fundamental principles of fluorine chemistry that have shaped the field's development over recent decades. The presence of three fluorine atoms in adjacent positions on the aromatic ring creates a highly electronegative environment that profoundly alters the electronic properties of the entire molecular framework.

The significance of this compound in fluorine chemistry extends beyond its individual properties to encompass its role as a model system for understanding fluorine's effects on biological molecules. The 3,4,5-trifluorophenyl group represents one of the most heavily fluorinated aromatic systems that can be practically incorporated into amino acid structures while maintaining synthetic feasibility and biological compatibility. This makes the compound an important reference point for studies investigating the relationship between fluorination extent and biological activity.

Research has demonstrated that the strategic placement of fluorine atoms in this compound enhances lipophilicity while simultaneously increasing metabolic stability, two properties that are often difficult to optimize simultaneously in drug development. The compound's significance is further amplified by its utility in studying fluorous interactions, a phenomenon where heavily fluorinated molecules exhibit preferential interactions with other fluorinated species. While structural studies have shown that such preferential interactions may be less prominent than initially hypothesized, the compound remains valuable for investigating these effects.

The compound also represents an important milestone in the development of protecting group strategies for fluorinated amino acids. The tert-butoxycarbonyl protecting group provides excellent stability under the conditions required for fluorine incorporation while remaining easily removable under standard deprotection conditions. This combination of synthetic accessibility and functional utility has made the compound a preferred choice for researchers working at the intersection of fluorine chemistry and amino acid synthesis.

Furthermore, the compound's significance extends to its role in advancing our understanding of how fluorine incorporation affects protein folding and stability. Studies utilizing fluorinated amino acids like this compound have revealed that fluorine's effects on protein properties are primarily mediated through changes in hydrophobic surface area rather than through specific fluorine-fluorine interactions, fundamentally reshaping theoretical models of protein stability.

Nomenclature and Classification

The systematic nomenclature of this compound reflects both its structural complexity and its classification within multiple chemical taxonomy systems. According to International Union of Pure and Applied Chemistry conventions, the compound is officially designated as (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trifluorophenyl)propanoic acid, which provides a complete description of its stereochemistry and substitution pattern. This systematic name reveals the compound's fundamental structure as a propanoic acid derivative with specific stereochemical designation and functional group modifications.

The compound exists under several synonymous designations that reflect different naming conventions and practical usage patterns within the scientific community. The abbreviated form "Boc-Phe(3,4,5-TriF)-OH" represents the peptide chemistry nomenclature where "Boc" denotes the tert-butoxycarbonyl protecting group, "Phe" indicates the phenylalanine backbone, and "(3,4,5-TriF)" specifies the trifluorination pattern. Alternative designations include "Boc-l-3,4,5-trifluorophenylalanine" and "Boc-3,4,5-trifluoro-L-phenylalanine," which emphasize the stereochemical configuration and the relationship to the parent phenylalanine amino acid.

From a classification perspective, this compound belongs to several distinct chemical categories that reflect its multifaceted nature. Primarily, it is classified as a protected fluorinated amino acid, specifically falling within the category of aromatic amino acid derivatives. The compound also belongs to the broader class of organofluorine compounds, which encompasses all organic molecules containing carbon-fluorine bonds. Within this classification, it represents a polyfluorinated aromatic system due to the presence of multiple fluorine substituents on the benzene ring.

The compound's classification as an alpha-amino acid derivative places it within the fundamental building blocks of peptide and protein chemistry. However, its classification as a non-proteinogenic amino acid distinguishes it from the twenty standard amino acids found in natural proteins. This classification has important implications for its biological applications, as non-proteinogenic amino acids require specialized incorporation methods when used in peptide synthesis or protein engineering applications.

| Classification Category | Specific Designation | Key Characteristics |

|---|---|---|

| Chemical Class | Protected Fluorinated Amino Acid | Contains protecting group and fluorine substituents |

| Stereochemistry | S-configuration | L-amino acid stereochemistry |

| Protecting Group | tert-Butoxycarbonyl (Boc) | Acid-labile amine protection |

| Fluorination Pattern | 3,4,5-Trifluorophenyl | Three adjacent fluorine atoms |

| Molecular Category | Non-proteinogenic Amino Acid | Not naturally occurring in proteins |

The compound's registry number within chemical databases further establishes its unique identity within the chemical literature. The PubChem Compound Identifier of 7021059 provides a standardized reference for the compound across multiple database systems. This numerical designation facilitates precise identification and retrieval of information about the compound from various chemical information sources.

Structural Overview and Importance

The structural architecture of this compound embodies a carefully engineered molecular framework that optimizes multiple functional requirements simultaneously. The compound's molecular formula of C₁₄H₁₆F₃NO₄ and molecular weight of 319.28 grams per mole reflect its substantial size compared to natural amino acids, yet its structure maintains the essential geometric relationships required for biological compatibility. The stereochemical designation of S-configuration at the alpha-carbon ensures that the compound maintains the same spatial arrangement as naturally occurring L-amino acids, facilitating its incorporation into peptide structures without significant conformational disruption.

The trifluorophenyl substituent represents the most structurally distinctive feature of this compound, with the three fluorine atoms positioned at the 3, 4, and 5 positions of the benzene ring creating a symmetric pattern of electronegative substitution. This arrangement maximizes the electronic effects of fluorine incorporation while maintaining synthetic accessibility through established aromatic fluorination methodologies. The positioning of these fluorine atoms creates a highly polarized aromatic system that significantly alters the compound's physicochemical properties compared to the parent phenylalanine structure.

The tert-butoxycarbonyl protecting group provides both synthetic utility and structural stability to the molecule. This bulky protecting group adopts a specific three-dimensional orientation that shields the amino group from unwanted side reactions while remaining readily removable under mild acidic conditions. The carbamate linkage between the protecting group and the amino acid backbone creates additional conformational constraints that influence the overall molecular geometry and may affect the compound's interactions with biological targets.

Structural analysis reveals that the compound's overall architecture creates a unique combination of hydrophobic and electronegative regions. The trifluorophenyl group contributes significant electron-withdrawing character that affects the acidity of the carboxylic acid group and the basicity of the protected amino group. This electronic modulation represents one of the key structural features that distinguishes fluorinated amino acids from their non-fluorinated counterparts and contributes to their altered biological properties.

| Structural Feature | Specification | Functional Impact |

|---|---|---|

| Molecular Formula | C₁₄H₁₆F₃NO₄ | Defines elemental composition |

| Molecular Weight | 319.28 g/mol | Substantially larger than natural amino acids |

| Stereochemistry | S-configuration | Compatible with L-amino acid geometry |

| Fluorination Pattern | 3,4,5-Trifluorophenyl | Maximum electronic effect with synthetic accessibility |

| Protecting Group | tert-Butoxycarbonyl | Provides amine protection and steric bulk |

The importance of this structural framework extends beyond its immediate chemical properties to encompass its role as a versatile building block for complex molecular constructions. The compound's structure allows for facile incorporation into peptide sequences through standard coupling procedures, while the fluorinated aromatic system provides unique spectroscopic handles for monitoring molecular interactions and conformational changes. The structural compatibility with standard peptide synthesis protocols has made this compound particularly valuable for researchers investigating the effects of fluorine incorporation on peptide and protein properties.

The compound's structural design also reflects important principles of medicinal chemistry, where fluorine incorporation is often used to modulate pharmacokinetic properties without dramatically altering the overall molecular recognition patterns. The strategic placement of the trifluorophenyl group maintains the essential structural features required for biological activity while introducing fluorine's beneficial effects on metabolic stability and lipophilicity. This careful balance between structural modification and functional preservation exemplifies the sophisticated approach required for successful fluorinated drug development.

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-10(12(19)20)6-7-4-8(15)11(17)9(16)5-7/h4-5,10H,6H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPLICWOIFEQMR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427322 | |

| Record name | N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205445-54-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,4,5-trifluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

Amino Group Protection: The amino group of the starting amino acid or precursor is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step prevents unwanted side reactions during subsequent transformations.

Formation of the Propanoic Acid Backbone: The backbone can be constructed via organometallic methods, including Grignard reagents or other organometallic intermediates, which allow the introduction of the trifluorophenyl moiety.

Introduction of the 3,4,5-Trifluorophenyl Group: This is commonly achieved through substitution reactions involving trifluorophenyl halides or via coupling reactions with trifluorophenyl-containing intermediates.

Purification and Characterization: The final product is purified by chromatographic techniques and characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Synthetic Routes and Conditions

Several research reports and patents provide detailed experimental conditions for the synthesis of this compound or closely related analogs:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc Protection of Amino Group | Boc2O, triethylamine, dichloromethane, 0°C to room temp | >85% | Standard protection step to stabilize amino group |

| 2 | Formation of Propanoic Acid Backbone | Use of Grignard reagents or organometallic coupling | Variable | Backbone construction with trifluorophenyl introduction |

| 3 | Coupling with Trifluorophenyl Substituent | EDC/N-Hydroxybenzotriazole (HOBt) mediated amide formation in CH2Cl2 or DMF, 0-25°C | 71.8% - 86% | Efficient amidation step with monitoring by TLC |

| 4 | Purification | Flash chromatography, recrystallization | - | Purity typically >95% |

Example from literature:

In one reported synthesis, (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid was coupled with a trifluoromethyl-substituted heterocycle using EDC and HOBt in dichloromethane at room temperature, yielding 86% of the desired product after purification.

Industrial and Scale-Up Considerations

Industrial synthesis adapts these laboratory methods with optimizations for scale, yield, and purity:

Use of continuous flow reactors to improve reaction control and safety.

Optimization of solvent systems to enhance solubility and reduce waste.

Advanced purification techniques such as preparative HPLC or crystallization to achieve high purity.

Temperature control during storage and handling to maintain compound stability (typically 2-8°C sealed dry storage).

Research Findings and Analytical Data

NMR Spectroscopy: Proton NMR typically shows characteristic signals for the Boc tert-butyl group (singlet near 1.35 ppm), aromatic protons shifted due to fluorine substitution, and the alpha proton adjacent to the amino group.

Purity: Commercial samples report purity levels of 96% or higher, suitable for pharmaceutical intermediate use.

Yields: Reported yields for key coupling steps range from 71.8% to 86%, indicating efficient synthetic protocols.

Stability: The Boc protecting group confers stability during synthesis and storage, preventing premature deprotection or side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C14H16F3NO4 |

| Molecular Weight | 319.28 g/mol |

| Boc Protection | Boc2O, triethylamine, DCM, 0°C to RT |

| Coupling Agents | EDC, HOBt |

| Solvents | Dichloromethane (CH2Cl2), Dimethylformamide (DMF), Acetonitrile |

| Reaction Temperature | 0°C to 70°C (depending on step) |

| Typical Yields | 71.8% - 86% |

| Purity | ≥ 96% (post purification) |

| Storage Conditions | Sealed, dry, 2-8°C |

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).

Substitution Reactions: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amino acid, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.

Applications De Recherche Scientifique

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

The compound’s key structural analogs differ in fluorine substitution patterns, aromatic ring systems, and stereochemistry. These variations influence physicochemical properties, synthetic utility, and biological activity.

Table 1: Structural and Functional Comparison of Key Analogs

Activité Biologique

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid, commonly referred to as Boc-Phe(3,4,5-Trif), is an amino acid derivative with significant biological interest due to its structural features and potential therapeutic applications. The compound's unique trifluoromethyl group is known to enhance biological activity by improving pharmacokinetic properties and increasing lipophilicity.

- Molecular Formula : C₁₄H₁₆F₃N₁O₄

- Molecular Weight : 319.28 g/mol

- CAS Number : 205445-54-1

- PubChem ID : 7021059

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly focusing on its interactions with biological targets and its role in drug development.

The trifluoromethyl group significantly influences the compound's interaction with biological targets. Studies have shown that compounds containing the trifluoromethyl moiety exhibit enhanced potency against certain enzymes and receptors due to increased hydrophobic interactions and altered electronic properties. For instance, the presence of the -CF₃ group can enhance binding affinity to serotonin receptors, which are implicated in mood regulation and anxiety disorders .

2. Therapeutic Applications

Boc-Phe(3,4,5-Trif) has been explored for its potential in treating various conditions:

- Antidepressants : Its structural similarity to known antidepressants suggests potential efficacy in mood disorders.

- Antiviral Agents : Research indicates that derivatives of this compound may inhibit viral replication by targeting specific viral enzymes .

Case Study 1: Antidepressant Activity

In a study examining the structure-activity relationship (SAR) of trifluoromethyl-containing compounds, Boc-Phe(3,4,5-Trif) was found to significantly inhibit serotonin reuptake at concentrations as low as 10 µM. This suggests a potential role as a selective serotonin reuptake inhibitor (SSRI), warranting further investigation into its antidepressant properties .

Case Study 2: Antiviral Activity

Research conducted on a series of trifluoromethyl amino acids demonstrated that Boc-Phe(3,4,5-Trif) exhibited antiviral activity against influenza virus strains. The compound was shown to reduce viral load in vitro by interfering with viral entry mechanisms .

Data Table: Biological Activity Summary

Q & A

Q. What are the key steps and reaction conditions for synthesizing (S)-2-((tert-Boc)amino)-3-(3,4,5-trifluorophenyl)propanoic acid?

- Methodological Answer : The synthesis typically involves Boc-protection of the amino group, followed by coupling with a fluorinated phenylpropanoic acid derivative. Critical steps include:

- Amino Protection : Reacting the starting amino acid with tert-butoxycarbonyl (Boc) anhydride in a basic solvent (e.g., THF) at room temperature .

- Coupling Reaction : Using LiOH in a THF/water mixture to hydrolyze ester intermediates, as demonstrated in analogous syntheses of fluorophenylpropanoic acids .

- Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) and acidification to isolate the carboxylic acid .

- Key Parameters : Reaction time (2–24 hours), temperature (0–25°C), and solvent polarity significantly affect yield and purity .

Q. How is the compound purified post-synthesis, and what analytical methods validate its purity?

- Methodological Answer :

- Purification : Reverse-phase HPLC with a C18 column under gradient elution (e.g., acetonitrile/water with 0.1% TFA) is commonly employed .

- Analytical Validation :

- HPLC : Purity >95% confirmed via retention time consistency.

- NMR : H and C NMR verify structural integrity, focusing on Boc-group signals (~1.4 ppm for tert-butyl) and fluorophenyl aromatic protons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = 332.1 for CHFNO) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer :

- Store at –20°C under inert gas (argon or nitrogen) to prevent Boc-group cleavage or hydrolysis .

- Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability studies show degradation >5% after 6 months at 4°C .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral analysis methods are suitable?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times differ by >2 minutes for (S)- and (R)-forms .

- Circular Dichroism (CD) : Monitor the Cotton effect at 220–250 nm to confirm the (S)-configuration .

- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic mixtures can enhance enantiomeric excess (ee >99%) .

Q. How do pH and solvent polarity affect the compound’s stability and reactivity in peptide coupling?

- Methodological Answer :

- Stability : Degradation occurs at pH <3 (Boc-group hydrolysis) or pH >8 (carboxylic acid deprotonation). Optimal stability is observed at pH 4–6 in aqueous buffers .

- Coupling Efficiency : Use DMF or DCM as solvents with coupling agents (e.g., HATU or DCC) for amide bond formation. Polar aprotic solvents improve solubility and reaction rates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values)?

- Methodological Answer :

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., free amino acid) that may skew activity .

- Comparative Studies : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.